1-Methylpyrrolidine-2-thione

描述

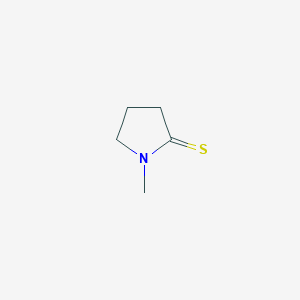

Structure

3D Structure

属性

IUPAC Name |

1-methylpyrrolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQILOJRSIWGQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341743 | |

| Record name | 1-Methylpyrrolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-57-3 | |

| Record name | 1-Methyl-2-pyrrolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpyrrolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpyrrolidine-2-thione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidine-2-thione, also known as N-methyl-γ-thiobutyrolactam, is a sulfur-containing heterocyclic compound. It is the thione analogue of the widely used solvent N-methyl-2-pyrrolidone (NMP). This document provides a comprehensive overview of its chemical properties, structure, synthesis, and spectroscopic characterization. Due to its structural similarity to biologically active pyrrolidinone scaffolds, this compound is of interest for potential applications in medicinal chemistry and materials science.

Chemical Properties and Structure

This compound is a versatile intermediate in organic synthesis.[1] It is recognized for its nucleophilic characteristics and its utility as a building block for more complex molecules in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a liquid at room temperature and is soluble in many common organic solvents.[2]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 10441-57-3 | [2] |

| Molecular Formula | C₅H₉NS | [2] |

| Molecular Weight | 115.20 g/mol | [2] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Melting Point | 16 °C | [1] |

| Boiling Point | 145 °C at 15 mmHg | [1] |

| Density | 1.09 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [3] |

| Refractive Index (n20D) | 1.58 | [1] |

Structural Information

The structural identifiers for this compound are provided below, offering various ways to represent the molecule in chemical databases and software.

| Identifier | String | Source(s) |

| SMILES | CN1CCCC1=S | [2] |

| InChI | InChI=1S/C5H9NS/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | [2] |

| InChIKey | OQILOJRSIWGQSM-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the thionation of its corresponding lactam, 1-methyl-2-pyrrolidinone, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Thionation using Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO)

This method provides an efficient conversion of lactams to thiolactams with the advantage of a simplified workup procedure.[4]

Materials:

-

1-Methyl-2-pyrrolidinone

-

Phosphorus pentasulfide (P₄S₁₀)

-

Hexamethyldisiloxane (HMDO)

-

Anhydrous toluene or xylene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 1-methyl-2-pyrrolidinone (1.0 eq) is prepared in anhydrous toluene.

-

Hexamethyldisiloxane (HMDO) (2.5 eq) is added to the suspension.

-

Phosphorus pentasulfide (P₄S₁₀) (0.45 eq) is then carefully added to the mixture.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (CDCl₃) Chemical Shifts:

-

N-CH₃: A singlet around 2.9-3.2 ppm.

-

-CH₂-C=S: A triplet around 3.3-3.6 ppm.

-

-CH₂-CH₂-C=S: A multiplet around 2.5-2.8 ppm.

-

N-CH₂-CH₂-: A multiplet around 2.0-2.3 ppm.

¹³C NMR Spectral Data: [2] The PubChem entry for this compound references a ¹³C NMR spectrum, indicating that this data is available through specialized databases.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A key feature for this compound would be the C=S stretching vibration. PubChem indicates the availability of vapor phase IR spectra.[2]

Expected Characteristic IR Absorption Bands:

-

C-H stretch (alkane): 2850-2960 cm⁻¹

-

C=S stretch (thioamide): 1200-1050 cm⁻¹

-

C-N stretch: 1350-1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center, as referenced by PubChem.[2]

Key Fragmentation Peaks:

-

Molecular Ion (M⁺): m/z = 115

-

[M-1]⁺: m/z = 114

-

Other significant fragments would arise from the cleavage of the pyrrolidine ring and the loss of the methyl group.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or the modulation of signaling pathways by this compound. However, the broader class of pyrrolidinone derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] The replacement of the carbonyl oxygen with sulfur in this compound may alter its biological profile, presenting an area for further research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H9NS | CID 575447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. audreyli.com [audreyli.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-2-thione from 1-Methyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for converting 1-methyl-2-pyrrolidinone to 1-methylpyrrolidine-2-thione. This conversion is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. This document details the most effective thionation methodologies, complete with experimental protocols, quantitative data, and safety information.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a key building block for more complex molecules in the development of pharmaceuticals and agrochemicals. Its unique properties also make it useful in materials science for the formulation of polymers and coatings. The most common and direct route to synthesize this compound is through the thionation of the carbonyl group in 1-methyl-2-pyrrolidinone. This guide focuses on the practical execution of this transformation.

Primary Synthesis Pathway: Thionation of 1-Methyl-2-pyrrolidinone

The conversion of the carbonyl group in 1-methyl-2-pyrrolidinone to a thiocarbonyl group is most effectively achieved using a thionating agent. Among the available reagents, Lawesson's reagent has emerged as a mild and efficient option for this transformation, particularly for amides and lactams.[1] Alternative reagents include phosphorus pentasulfide (P4S10) and carbon disulfide (CS2).[2][3]

Thionation using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used thionating agent that offers high yields and relatively mild reaction conditions compared to other reagents like phosphorus pentasulfide.[1]

Reaction Scheme:

Caption: General reaction scheme for the thionation of 1-methyl-2-pyrrolidinone.

Mechanism: The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[1]

Caption: Simplified mechanism of thionation with Lawesson's reagent.

Quantitative Data

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound using various thionating agents.

| Thionating Agent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Lawesson's Reagent | Amide (general) | THF | Room Temp. | 30 min | 86 | [4] |

| Carbon Disulfide (CS2) | 1-Methyl-2-pyrrolidinone | - | Elevated | - | Good to Excellent | [2] |

Experimental Protocols

Synthesis using Lawesson's Reagent (Adapted from a general procedure)

This protocol is adapted from a general procedure for the thionation of amides and should be optimized for the specific substrate.[4]

Materials:

-

1-Methyl-2-pyrrolidinone

-

Lawesson's Reagent

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.

-

In a separate flask, dissolve 1-methyl-2-pyrrolidinone (1.0 equivalent) in anhydrous THF.

-

Add the solution of 1-methyl-2-pyrrolidinone to the solution of Lawesson's reagent at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Perform an aqueous work-up by adding deionized water and extracting the product with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.

-

Collect the fractions containing the product and remove the solvent to yield pure this compound.

Synthesis using Carbon Disulfide

Safety Information

1-Methyl-2-pyrrolidinone:

-

Hazards: Causes skin and eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.

-

Precautions: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Lawesson's Reagent:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Reacts with water to liberate toxic and flammable gas.

-

Precautions: Handle in a fume hood. Keep away from moisture. Wear appropriate personal protective equipment.

This compound:

-

Hazards: Flammable. May cause skin and eye irritation.[5]

-

Precautions: Handle in a well-ventilated area. Keep away from open flames and high temperatures. Wear protective gloves and safety glasses.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1-methyl-2-pyrrolidinone is a well-established transformation, with thionation using Lawesson's reagent being the most documented and reliable method. This guide provides the essential information for researchers and professionals to safely and effectively perform this synthesis. While alternative reagents exist, Lawesson's reagent offers a balance of reactivity, yield, and milder reaction conditions. Adherence to the provided protocols and safety precautions is paramount for a successful and safe synthesis.

References

Spectroscopic Profile of 1-Methylpyrrolidine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpyrrolidine-2-thione (C₅H₉NS), a versatile heterocyclic compound. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | N-CH₃ |

| Data Not Available | - | - | C3-H₂ |

| Data Not Available | - | - | C4-H₂ |

| Data Not Available | - | - | C5-H₂ |

Quantitative data for chemical shifts and coupling constants are not currently available in the public domain. Predicted spectra suggest complex multiplets for the ring protons and a singlet for the methyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | C=S (C2) |

| Data Not Available | N-CH₃ |

| Data Not Available | C5 |

| Data Not Available | C3 |

| Data Not Available | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data Not Available | - | C-H stretch (alkane) |

| Data Not Available | - | C=S stretch (thione) |

| Data Not Available | - | C-N stretch |

A vapor phase IR spectrum is available in public databases, though a detailed peak list with assignments for a liquid film or KBr pellet spectrum is not currently published.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The compound has a molecular weight of 115.20 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | Data Not Available | [M]⁺ (Molecular Ion) |

| Data Not Available | Data Not Available | Fragment Structures |

GC-MS data is available, indicating the molecular ion peak at m/z 115. A detailed analysis of the fragmentation pattern is required for complete characterization.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically employed. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a higher number of scans and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted to produce the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration is typically around 10 µg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Separation: A small volume of the sample (e.g., 1 µL) is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the molecular ion and its fragments are detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 1-Methylpyrrolidine-2-thione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylpyrrolidine-2-thione. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative summary, detailed experimental protocols for determining solubility, and a visualization of a common synthetic pathway.

Introduction to this compound

This compound, also known as N-methyl-2-thiopyrrolidone, is a sulfur-containing heterocyclic compound. It is a derivative of pyrrolidine and a thioamide. This compound and its derivatives are of interest in various fields, including organic synthesis and medicinal chemistry, due to their potential as intermediates and pharmacologically active agents.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical techniques.

Solubility of this compound: A Qualitative Summary

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Likely Soluble | The polar thioamide group can interact with the polar groups of these solvents. |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The nitrogen and sulfur atoms can act as hydrogen bond acceptors. |

| Nonpolar Aromatic | Toluene | Likely Soluble | The pyrrolidine ring and methyl group can interact with the aromatic ring via van der Waals forces. |

| Nonpolar Aliphatic | Hexane | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule may be too high for significant interaction with nonpolar aliphatic solvents. |

It is important to note that this table is based on general principles of "like dissolves like" and the limited qualitative information available.[3][4] For any practical application, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method can be adapted to provide quantitative data.

Objective: To determine the solubility of this compound in a selection of common organic solvents at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant liquid from each vial using a micropipette.

-

Dilute the collected supernatant with a known volume of the respective solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in each solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis of this compound

A common method for the synthesis of this compound is the thionation of its corresponding amide, 1-methylpyrrolidin-2-one. This reaction is often carried out using a thionating agent such as Lawesson's reagent.[5][6][7][8][9]

Caption: Synthesis of this compound via thionation.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in common organic solvents. While quantitative data is scarce, a qualitative understanding suggests its solubility in a range of polar and nonpolar organic solvents. A detailed, adaptable experimental protocol has been provided to enable researchers to determine precise solubility data as required for their specific applications. Furthermore, a key synthetic route has been visualized to aid in understanding the chemical context of this compound. For any application requiring precise solubility information, it is imperative to perform experimental determinations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physical characteristics of 1-Methylpyrrolidine-2-thione (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical characteristics of 1-Methylpyrrolidine-2-thione, a compound of interest in various research and development sectors. This document outlines its melting and boiling points, provides detailed experimental protocols for their determination, and includes a visualization of its synthesis pathway.

Core Physical Properties

This compound is an organosulfur compound recognized for its utility as a chemical reagent and intermediate.[1] Its physical state at room temperature can vary, being described as both a white to off-white solid and a light yellow to brown clear liquid, suggesting that its melting point is near ambient temperatures.[1][2]

Data Presentation

The following table summarizes the reported melting and boiling points for this compound. It is important to note the variability in the reported values, which may be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value | Notes |

| Melting Point | 35-39 °C | |

| 16 °C | ||

| Boiling Point | 165-169 °C | At atmospheric pressure |

| 145 °C | At a reduced pressure of 15 mmHg |

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in the public literature, standard methodologies for organic compounds can be applied.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus, such as a Mel-Temp or similar device.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Preliminary Determination: A rapid heating rate is initially used to obtain an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool to at least 10-15°C below the approximate melting point. A new sample is then heated at a slow, controlled rate (approximately 1-2°C per minute) approaching the expected melting point.

-

Observation and Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method)

The boiling point, particularly at reduced pressure, is a key characteristic of liquid compounds.

Apparatus and Materials:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Vacuum source and manometer

-

Boiling chips

-

This compound sample

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.

-

Sample and Boiling Chips: The this compound sample and a few boiling chips are added to the round-bottom flask.

-

Reduced Pressure Application: The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 15 mmHg), as monitored by a manometer.

-

Heating: The sample is gently heated using a heating mantle.

-

Observation and Recording: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Synthesis Pathway Visualization

A common method for the preparation of this compound involves a nucleophilic substitution reaction.[1] The following diagram illustrates a generalized synthesis route.

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide on the Nucleophilic Character of 1-Methylpyrrolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidine-2-thione, a cyclic thioamide, is a versatile building block in organic synthesis, primarily owing to its pronounced nucleophilic character. This technical guide provides a comprehensive overview of the nucleophilic properties of this compound, including its ambident reactivity, theoretical basis for its nucleophilicity, and practical applications in synthesis. This document consolidates available quantitative data, details experimental protocols for key reactions, and presents visual representations of its reactivity to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is an organosulfur compound featuring a five-membered lactam ring with the oxygen atom replaced by sulfur.[1] This structural modification imparts unique chemical properties, most notably its enhanced nucleophilicity compared to its amide analog, 1-methylpyrrolidin-2-one. The sulfur atom, being larger and more polarizable than oxygen, renders the thiocarbonyl group a potent nucleophilic center.[2] This heightened reactivity makes this compound a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] This guide will delve into the fundamental aspects of its nucleophilic character, providing a detailed technical resource for its effective utilization in research and development.

Theoretical Framework of Nucleophilicity

The nucleophilic character of this compound can be understood through several key theoretical concepts:

-

Resonance and Electron Density: The thioamide functional group exhibits resonance, which delocalizes the lone pair of electrons on the nitrogen atom and the pi-electrons of the C=S double bond. This results in a significant contribution from a resonance structure where the sulfur atom bears a negative charge and the nitrogen and carbon atoms form a double bond (iminium character). This resonance places substantial electron density on the sulfur atom, making it a primary site for electrophilic attack.

-

Ambident Nucleophilicity: Like other thioamides, this compound is an ambident nucleophile, possessing two potential nucleophilic centers: the sulfur atom and the nitrogen atom. The site of attack by an electrophile is governed by the Hard and Soft Acids and Bases (HSAB) principle.[3]

-

S-Nucleophilicity (Soft Nucleophile): The sulfur atom is a soft nucleophilic center due to its large size, high polarizability, and lower electronegativity. It preferentially reacts with soft electrophiles, such as alkyl halides (e.g., methyl iodide), leading to S-alkylation and the formation of 2-(alkylthio)pyrrolidinium salts.[4]

-

N-Nucleophilicity (Hard Nucleophile): The nitrogen atom, being smaller and more electronegative, is a harder nucleophilic center. It tends to react with hard electrophiles, such as acyl chlorides, resulting in N-acylation. However, S-acylation can also occur, and the product distribution can be influenced by reaction conditions.

-

-

Basicity and pKa: The basicity of this compound provides an indication of its nucleophilicity. The predicted pKa of its conjugate acid is approximately 1.74. This low pKa value suggests that this compound is a weak base, and consequently, its conjugate base would be a strong nucleophile.

Quantitative Data on Nucleophilic Character

| Property | Value | Reference |

| Molecular Formula | C₅H₉NS | [4] |

| Molecular Weight | 115.20 g/mol | [4] |

| Predicted pKa (Conjugate Acid) | 1.74 ± 0.20 | |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 165-169 °C | [5] |

| Density | 1.09 g/mL | [1] |

| Refractive Index | 1.5830 to 1.5870 |

Key Nucleophilic Reactions and Experimental Protocols

This compound participates in a range of nucleophilic reactions, primarily alkylation and acylation.

S-Alkylation

The reaction of this compound with alkyl halides typically results in selective S-alkylation to form stable 2-(alkylthio)pyrrolidinium salts. This reaction is a cornerstone of its application in organic synthesis.

Logical Workflow for S-Alkylation:

Caption: General workflow for the S-alkylation of this compound.

Detailed Experimental Protocol: Synthesis of 2-(Methylthio)-1-methyl-4,5-dihydro-3H-pyrrolium Iodide

-

Materials:

-

This compound (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Anhydrous acetone or dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in anhydrous acetone or DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add methyl iodide dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The product, a white or off-white solid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired 2-(methylthio)-1-methyl-4,5-dihydro-3H-pyrrolium iodide.

-

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Acylation

The acylation of this compound can proceed at either the sulfur or nitrogen atom, depending on the acylating agent and reaction conditions. Reaction with hard acylating agents like acyl chlorides often favors N-acylation.

Signaling Pathway for N-Acylation:

Caption: Proposed mechanism for the N-acylation of this compound.

Detailed Experimental Protocol: Synthesis of 1-Acetyl-1-methylpyrrolidine-2-thione (General Procedure)

-

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.2 eq)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in the anhydrous solvent.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride in the same anhydrous solvent via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-acetylated product.

-

Applications in Drug Development

The nucleophilic nature of this compound makes it a key intermediate in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a common motif in many FDA-approved drugs.[6] While specific, detailed synthetic pathways for commercial drugs directly employing this compound are often proprietary, its utility can be illustrated through its role in the synthesis of complex heterocyclic systems. For instance, the S-alkylated derivatives can serve as electrophilic intermediates for the introduction of the pyrrolidine moiety into larger molecules.

Hypothetical Drug Synthesis Pathway:

Caption: A generalized two-step sequence for incorporating the 1-methylpyrrolidine moiety.

Conclusion

This compound is a potent and versatile nucleophile with significant applications in organic synthesis and drug discovery. Its ambident nature, governed by the principles of HSAB theory, allows for selective functionalization at either the sulfur or nitrogen atom. This guide has provided a comprehensive overview of its nucleophilic character, supported by theoretical principles, available data, and detailed experimental protocols. A deeper understanding and further quantitative studies of its reactivity will undoubtedly continue to expand its utility as a valuable synthetic building block for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound | C5H9NS | CID 575447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methylpyrrolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal decomposition of 1-Methylpyrrolidine-2-thione is limited. This guide provides a comprehensive overview based on the known properties of the compound, data from closely related thiourea derivatives, and standard thermoanalytical methodologies. The decomposition pathways and products described herein are predictive, based on established chemical principles for this class of compounds.

Introduction

This compound, a cyclic thioamide, is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its structure, featuring a five-membered lactam ring with a sulfur atom replacing the carbonyl oxygen, imparts unique chemical properties. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, establishing appropriate storage conditions, determining its shelf-life in various formulations, and predicting potential degradation pathways under thermal stress.

This technical guide synthesizes available physical data for this compound and extrapolates its likely thermal behavior from comprehensive studies on analogous thiourea derivatives. It details the standard experimental protocols used to investigate thermal stability and provides a logical framework for predicting decomposition mechanisms.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NS | [1][2] |

| Molecular Weight | 115.19 g/mol | [1] |

| Appearance | Pale yellow to brown clear liquid | [1] |

| Physical State | Liquid at room temperature | |

| Melting Point | 16 °C | [1] |

| Boiling Point | 145 °C @ 15 mmHg (2.0 kPa) | [1] |

| Density | 1.09 g/cm³ | [1] |

| Chemical Stability | Stable under normal conditions. | N/A |

| Incompatible Materials | Strong oxidizing agents. | N/A |

Predicted Thermal Behavior and Decomposition

While specific TGA/DSC data for this compound is not available, the thermal degradation of thiourea and its N-acyl derivatives has been extensively studied. These studies provide a strong foundation for predicting the thermal behavior of this cyclic analog.

Insights from Thiourea Decomposition

The thermal decomposition of thiourea serves as a fundamental model. It is a multi-stage process that typically involves:

-

Melting: An initial endothermic event corresponding to the solid-to-liquid phase transition.

-

Isomerization: Post-melting, thiourea can isomerize to ammonium thiocyanate (NH₄SCN) in an endothermic process.

-

Decomposition and Gas Evolution: At higher temperatures, a series of complex degradation reactions occur, leading to significant mass loss. The primary gaseous products identified include ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂).

-

Formation of Solid Residues: At elevated temperatures, polymerization and cyclization of intermediates can lead to the formation of more thermally stable residues, such as melamine and melem.

Hypothesized Decomposition Pathway for this compound

Based on the principles observed with thiourea and considering the structure of this compound, a plausible thermal decomposition pathway can be proposed. The presence of the N-methyl group and the cyclic structure will influence the fragmentation pattern.

The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The C-S and C-N bonds within the ring are susceptible to homolytic or heterolytic scission.

Caption: Hypothesized decomposition pathway of this compound.

Pathway Description:

-

Initiation: Thermal energy input leads to the initial fragmentation of the this compound molecule, likely through ring-opening.

-

Primary Decomposition: The unstable ring structure fragments, potentially releasing volatile species such as methyl isothiocyanate (CH₃NCS) and unsaturated hydrocarbon chains.

-

Secondary Decomposition: These initial products can further decompose at higher temperatures. Isothiocyanates can break down to yield hydrogen sulfide and amines. In the presence of an oxidative atmosphere (air), nitrogen oxides (NOₓ) and sulfur oxides (SOₓ) are expected combustion products.

-

Residue Formation: The less volatile hydrocarbon fragments may polymerize and undergo charring to form a solid carbonaceous residue.

Standard Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability and decomposition of this compound, a suite of thermoanalytical techniques should be employed. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 2-5 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (air) can also be performed for comparison.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of mass lost in each decomposition step.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan to prevent volatilization before decomposition. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled atmosphere, typically inert (nitrogen), is maintained at a constant flow rate.

-

Temperature Program: The sample is subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 300-400 °C at 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of each event are determined.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a gas analyzer, such as a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

Experimental Protocol:

-

Instrumentation: A TGA instrument connected via a heated transfer line to an FTIR or MS.

-

Procedure: The TGA experiment is run as described in section 4.1. The gases evolved from the sample are continuously transferred to the spectrometer.

-

Data Analysis: FTIR or MS spectra are collected throughout the decomposition process. The spectral data is correlated with the mass loss events observed in the TGA curve to identify the specific gaseous species being released at different temperatures.

Visualization of Experimental Workflows

The logical flow of a comprehensive thermal analysis study is depicted in the following diagrams.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal degradation of this compound is not prevalent in current literature, a robust predictive analysis is possible. Based on its structural similarity to well-studied thiourea derivatives, it is anticipated to undergo a complex, multi-step decomposition process initiated by ring fragmentation. Key decomposition products are likely to include volatile sulfur and nitrogen-containing species, with the potential for a stable carbonaceous residue at high temperatures. For definitive characterization, the application of standard thermoanalytical techniques, particularly TGA, DSC, and Evolved Gas Analysis, is essential. The protocols and predictive models outlined in this guide provide a comprehensive framework for researchers and drug development professionals to undertake such an investigation, ensuring a thorough understanding of the thermal properties of this important synthetic intermediate.

References

1-Methylpyrrolidine-2-thione: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidine-2-thione, a five-membered cyclic thiolactam, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive thiocarbonyl group and a pyrrolidine scaffold, make it an attractive precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel molecules for pharmaceutical and materials science applications. The excellent nucleophilic characteristics of this compound make it a valuable intermediate in the synthesis of more complex molecules, finding use in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10441-57-3 | [1][2] |

| Molecular Formula | C₅H₉NS | [1][2] |

| Molecular Weight | 115.20 g/mol | [2] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Melting Point | 16 °C | [1] |

| Boiling Point | 145 °C at 15 mmHg | [1] |

| Density | 1.09 g/mL | [1] |

| Refractive Index (n20D) | 1.58 | [1] |

| Solubility | Practically insoluble in water, soluble in common organic solvents.[3] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹³C NMR | Spectra available | [2] |

| Mass Spectrometry | Spectra available | [2] |

| IR Spectrum | Data available in the literature |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the thionation of its corresponding lactam, 1-methylpyrrolidin-2-one. This transformation can be achieved using various thionating agents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most widely employed.[4] A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Lawesson's Reagent (General Procedure)

This protocol is a representative procedure for the thionation of lactams using Lawesson's reagent and can be adapted for the synthesis of this compound.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpyrrolidin-2-one (1 equivalent) in an anhydrous solvent such as toluene or xylene.

-

Addition of Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[5]

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure. The residue is then purified.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford pure this compound.[5]

Protocol 2: Synthesis of this compound using Phosphorus Pentasulfide (P₄S₁₀) (General Procedure)

This is a general protocol for the thionation of lactams using P₄S₁₀, which may require optimization for the specific substrate.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place a suspension of phosphorus pentasulfide (0.25-0.5 equivalents) in an anhydrous solvent like toluene or pyridine.[6]

-

Addition of Substrate: Add 1-methylpyrrolidin-2-one (1 equivalent) to the suspension.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it cautiously onto crushed ice or a cold saturated sodium bicarbonate solution to decompose the excess P₄S₁₀.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.[6]

Reactivity and Applications in Organic Synthesis

This compound is a versatile building block due to the presence of the reactive thiolactam functionality. The sulfur atom exhibits nucleophilic character, while the thiocarbonyl group can participate in various cycloaddition and rearrangement reactions. A schematic representation of its general reactivity is shown below.

Caption: General reactivity of this compound.

S-Alkylation Reactions

The sulfur atom of this compound is nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form S-alkyl thioimidates. These intermediates are valuable for further transformations.

Protocol 3: S-Alkylation of this compound (General Procedure)

This protocol outlines a general method for the S-alkylation of thiolactams.

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone, DMF, or acetonitrile), add a base such as potassium carbonate (1.2 equivalents).

-

Addition of Electrophile: Add the alkyl halide (1.1 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography or distillation to yield the S-alkylated product.

Cycloaddition Reactions

The thiocarbonyl group of this compound can act as a dipolarophile or a component in various cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, to construct complex heterocyclic scaffolds.[7] These reactions are highly valuable for generating molecular diversity in drug discovery programs.

Thiol-Ene Reactions

This compound can participate in thiol-ene "click" reactions, where the S-H tautomer of the thiolactam adds across a carbon-carbon double or triple bond. This reaction can be initiated by radicals and proceeds with high efficiency and selectivity, making it a powerful tool for bioconjugation and materials science.[8][9][10]

Applications in the Synthesis of Bioactive Molecules

The pyrrolidine scaffold is a common motif in many biologically active compounds.[11] Consequently, this compound serves as a key starting material for the synthesis of various pharmaceutical agents. For instance, it can be utilized in the synthesis of novel cephalosporin analogues, where modifications at different positions of the cephalosporin core can lead to compounds with improved antibacterial activity or resistance to β-lactamases.[12][13][14][15][16]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich reactivity, stemming from the thiolactam functionality, allows for its participation in a wide range of chemical transformations, including S-alkylation, cycloaddition, and thiol-ene reactions. These reactions provide efficient pathways to a variety of complex heterocyclic structures, many of which are of significant interest in medicinal chemistry and materials science. The experimental protocols and data presented in this guide are intended to facilitate the broader application of this valuable synthetic intermediate in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H9NS | CID 575447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 9. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. zora.uzh.ch [zora.uzh.ch]

- 15. biorxiv.org [biorxiv.org]

- 16. In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Methylpyrrolidine-2-thione: An Application Note and Protocol for Thioamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides are important structural motifs in medicinal chemistry and drug development. The substitution of an amide's carbonyl oxygen with sulfur can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of a specific thioamide, 1-Methylpyrrolidine-2-thione, a valuable building block in the synthesis of various pharmaceutical agents.[1] The protocols described herein utilize two common thionating agents: Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀), providing versatile and scalable methods for the preparation of this and other thioamides.

Overview of Synthetic Pathways

The synthesis of this compound is typically achieved through the thionation of its corresponding amide, 1-methylpyrrolidin-2-one. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Two robust and widely used methods for this conversion are presented:

-

Method A: Thionation using Lawesson's Reagent. Lawesson's reagent is a mild and efficient thionating agent, often favored for its high yields and relatively clean reactions.[2]

-

Method B: Thionation using Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO). This combination offers an alternative to Lawesson's reagent and can be advantageous in certain contexts, with byproducts that can be removed through a simple hydrolytic workup.[3][4][5]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound using the two described protocols.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Method A: Lawesson's Reagent | Method B: P₄S₁₀/HMDO |

| Starting Material | 1-Methylpyrrolidin-2-one | 1-Methylpyrrolidin-2-one |

| Thionating Agent | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) / Hexamethyldisiloxane (HMDO) |

| Solvent | Toluene | Toluene |

| Reaction Temperature | Reflux | 90 °C |

| Reaction Time | 24 hours | 22 hours |

| Product Yield | Variable | 90% |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NS | [1][6] |

| Molecular Weight | 115.20 g/mol | [6] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Melting Point | 16 °C | [1] |

| Boiling Point | 145 °C / 15 mmHg | [1] |

| Density | 1.09 g/cm³ | [1] |

| Purity | ≥ 97% (GC) | [1] |

Table 3: Spectroscopic Data for this compound

| Data Type | Peaks |

| ¹H NMR | Predicted |

| ¹³C NMR | (CDCl₃, 125 MHz) δ 21.5, 22.2, 27.1, 33.2, 37.6, 41.8, 46.3, 54.0, 57.5, 65.0, 125.1, 127.2, 127.5, 149.1, 225.5[7] |

Experimental Protocols

Method A: Synthesis of this compound using Lawesson's Reagent

This protocol is adapted from a general procedure for the thionation of amides.

Materials:

-

1-Methylpyrrolidin-2-one

-

Lawesson's Reagent

-

Toluene, anhydrous

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round bottom flask, add 1-Methylpyrrolidin-2-one (1.0 equiv).

-

Add anhydrous toluene to dissolve the starting material.

-

Add Lawesson's Reagent (0.5 - 1.0 equiv) to the solution.

-

Equip the flask with a reflux condenser and place it in a heating mantle.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Workup and Purification:

-

The residue obtained after solvent removal is subjected to an aqueous workup to remove phosphorus byproducts.

-

The crude product is then purified by flash column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes).

Method B: Synthesis of this compound using Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO)

This protocol is adapted from a procedure for the thionation of a similar lactam.[7]

Materials:

-

1-Methylpyrrolidin-2-one

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Hexamethyldisiloxane (HMDO)

-

Toluene, anhydrous

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round bottom flask, add 1-Methylpyrrolidin-2-one (1.0 equiv) and Phosphorus Pentasulfide (0.25 equiv).

-

Add anhydrous toluene to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add Hexamethyldisiloxane (1.7 equiv) to the reaction mixture.

-

Heat the reaction to 90 °C and maintain for 22 hours.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography.

Workup and Purification:

-

The residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by a mobile phase containing a small percentage of ammonia in methanol and dichloromethane to afford the pure product.[7]

Visualizations

Thioamide Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Thionating Agents

Caption: Key components in the thionation reaction for thioamide synthesis.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex pharmaceutical compounds.[1] Its nucleophilic character makes it a useful intermediate in a variety of organic reactions.[1] The incorporation of the thioamide moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles compared to their amide counterparts. Thioamides are found in several FDA-approved drugs and are explored for their potential as anticancer, antiviral, and antibacterial agents. The protocols described here for the synthesis of this compound provide a reliable foundation for accessing this and other thioamides for further investigation in drug discovery programs.

References

- 1. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. audreyli.com [audreyli.com]

- 4. researchgate.net [researchgate.net]

- 5. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Application of 1-Methylpyrrolidine-2-thione in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidine-2-thione, a sulfur analog of N-methylpyrrolidone, is a versatile cyclic thiollactam that serves as a valuable building block in modern pharmaceutical synthesis. Its unique chemical properties, including its nucleophilicity and ability to participate in various chemical transformations, make it a key intermediate in the construction of complex heterocyclic scaffolds found in a range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of pharmaceutical agents, with a focus on its application in the development of novel antibiotics and other therapeutic compounds.

The primary applications of this compound in pharmaceutical synthesis highlighted herein are:

-

As a Precursor for Thio-functionalized Side Chains: A prominent application is in the synthesis of carbapenem antibiotics, where a derivative, (R)-4-mercaptopyrrolidine-2-thione, serves as a crucial C-2 side chain.

-

In Thionation Reactions: The direct thionation of N-substituted pyrrolidin-2-ones is a common method to introduce a thiocarbonyl group, thereby creating a reactive handle for further functionalization.

-

In Cycloaddition Reactions: The thiollactam moiety can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct complex polycyclic systems, which are of significant interest in drug discovery.

I. Synthesis of Carbapenem Antibiotic Side Chains: The TA-949 Case Study

A significant application of a this compound derivative is in the synthesis of the orally active 1-β-methylcarbapenem antibiotic, TA-949.[1] The key C-2 side chain, (R)-4-mercaptopyrrolidine-2-thione, is synthesized from a pyrrolidin-2-one precursor through a critical thionation step.

Experimental Protocol: Synthesis of (R)-4-(Benzylthio)pyrrolidine-2-thione

This protocol details the thionation of the pyrrolidin-2-one precursor, a key step in forming the thiated side chain for TA-949.

Reaction Scheme:

Materials:

-

(R)-4-(Benzylthio)pyrrolidin-2-one

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of (R)-4-(benzylthio)pyrrolidin-2-one (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lawesson's Reagent (0.6 eq) is added to the solution.

-

The reaction mixture is heated to 80 °C and stirred for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure (R)-4-(benzylthio)pyrrolidine-2-thione.

Quantitative Data Summary:

| Starting Material | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (R)-4-(Benzylthio)pyrrolidin-2-one | Lawesson's Reagent | Toluene | 80 | 4 | High (specific yield not detailed in abstract, but described as high-yield process)[1] |

Logical Workflow for the Synthesis of the TA-949 Side Chain:

References

Application Notes and Protocols: The Role of 1-Methylpyrrolidine-2-thione in Agrochemical Innovation

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

1-Methylpyrrolidine-2-thione is a versatile heterocyclic compound recognized for its utility as a synthetic intermediate in the development of novel agrochemicals.[1][2] Its unique structural and reactive properties, particularly the nucleophilic nature of the thione group, make it an attractive scaffold for creating diverse molecular libraries for screening against various agricultural pests, including weeds, fungi, and insects. While detailed public data on specific commercial agrochemicals derived from this compound is limited, this document outlines its potential applications, provides generalized experimental protocols for the synthesis and screening of its derivatives, and presents illustrative data to guide future research and development in this promising area.

Introduction

The constant evolution of resistance in agricultural pests necessitates the continuous discovery and development of new active ingredients with novel modes of action. This compound serves as a valuable starting material in this endeavor.[1][2] The pyrrolidine ring is a common motif in many biologically active molecules, and the thione group offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. This document explores the potential of this compound as a foundational element in the generation of new agrochemical candidates.

Synthetic Pathways and Derivatization

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives. The thione group can undergo S-alkylation, S-acylation, and various cycloaddition reactions, while the pyrrolidine ring can be further functionalized. A general synthetic scheme for creating a library of derivatives for agrochemical screening is presented below.

Caption: General workflow for the synthesis and screening of this compound derivatives.

Application in Herbicidal Development

While specific data is scarce, the core structure of pyrrolidine-2-thione has been explored for herbicidal activity. The general approach involves synthesizing derivatives with various substituents and screening them against a panel of common weeds.

Hypothetical Herbicidal Activity Data

The following table represents an illustrative example of how herbicidal screening data for novel derivatives of this compound could be presented. Note: This data is hypothetical and for illustrative purposes only.

| Compound ID | R-Group | Test Concentration (µg/mL) | Barnyard Grass (Echinochloa crus-galli) Inhibition (%) | Palmer Amaranth (Amaranthus palmeri) Inhibition (%) |

| MPT-H-01 | -CH₂-Ph | 100 | 45 | 62 |

| MPT-H-02 | -CH₂-(4-Cl-Ph) | 100 | 78 | 85 |

| MPT-H-03 | -C(O)-Ph | 100 | 32 | 41 |

| MPT-H-04 | -C(O)-(2,4-diCl-Ph) | 100 | 65 | 75 |

| Control | Glyphosate | 50 | 98 | 95 |

Experimental Protocol: Primary Herbicidal Screening

-

Synthesis of Derivatives: Synthesize a series of S-substituted derivatives of this compound using appropriate alkyl or acyl halides in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile).

-

Plant Material: Use seeds of representative monocot (e.g., Barnyard Grass) and dicot (e.g., Palmer Amaranth) weeds.

-

Assay Preparation:

-

Sow seeds in small pots or multi-well plates containing a standardized soil mix.

-

Grow plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-3 leaf stage.

-

-

Treatment Application:

-

Dissolve synthesized compounds in a suitable solvent (e.g., acetone) and prepare test solutions at the desired concentration (e.g., 100 µg/mL) with the addition of a surfactant.

-

Apply the test solutions as a foliar spray to the seedlings.

-

-

Evaluation:

-

After a set period (e.g., 14 days), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

-

Calculate the percentage of inhibition relative to untreated control plants.

-

Application in Fungicidal Development

The thione moiety is present in several known fungicides, suggesting that derivatives of this compound could also exhibit antifungal properties. Screening against a panel of economically important plant pathogenic fungi is a critical step in evaluating this potential.

Hypothetical Fungicidal Activity Data

The following table provides a hypothetical representation of fungicidal screening data. Note: This data is hypothetical and for illustrative purposes only.

| Compound ID | R-Group | Test Concentration (µg/mL) | Botrytis cinerea (Gray Mold) Mycelial Growth Inhibition (%) | Fusarium graminearum (Fusarium Head Blight) Mycelial Growth Inhibition (%) |